Sulukast

Overview

Description

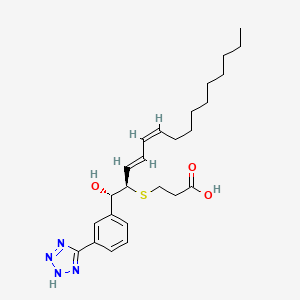

Sulukast is a small molecule drug that acts as a cysteinyl leukotriene receptor antagonist. It was initially developed by Eli Lilly & Co. for the treatment of respiratory diseases, particularly asthma. The compound’s molecular formula is C25H36N4O3S, and it has a molecular weight of 472.643 Da .

Mechanism of Action

Target of Action

Sulukast is a Cysteinyl Leukotriene Receptor Antagonist (CysLT) . The primary target of this compound is the CysLT1 receptor . This receptor plays a crucial role in mediating the effects of leukotrienes, which are lipid mediators involved in inflammatory responses, particularly in the respiratory system .

Mode of Action

This compound works by binding to the CysLT1 receptor , thereby blocking the action of leukotrienes . Leukotrienes are substances in the body that are associated with the inflammation and constriction of airway muscles and the accumulation of fluid in the lungs, all of which occur during an asthma attack . By blocking these actions, this compound helps to alleviate the symptoms of asthma and other inflammatory conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuroactive ligand-receptor interaction pathway . By blocking the CysLT1 receptor, this compound prevents the binding of leukotrienes, thereby interrupting the signaling pathway and reducing inflammation and bronchoconstriction .

Pharmacokinetics

It is known that similar drugs in this class are typically well-absorbed orally and are extensively metabolized in the liver

Result of Action

The primary result of this compound’s action is a reduction in inflammation and bronchoconstriction . This leads to an alleviation of the symptoms of asthma and other inflammatory conditions, such as difficulty breathing, wheezing, and chest tightness .

Biochemical Analysis

Biochemical Properties

Sulukast functions primarily as an antagonist of cysteinyl leukotrienes C4, D4, and E4. These leukotrienes are inflammatory mediators that play a significant role in conditions like asthma by causing bronchoconstriction, mucus secretion, and vascular permeability. This compound binds to the cysteinyl leukotriene receptors, preventing these leukotrienes from exerting their effects. This interaction helps reduce inflammation and bronchoconstriction, making this compound an effective anti-asthmatic agent .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell signaling pathways by blocking the action of cysteinyl leukotrienes on their receptors. This blockade leads to reduced activation of downstream signaling pathways that are involved in inflammation and bronchoconstriction. This compound also affects gene expression by modulating the transcription of genes involved in inflammatory responses. Additionally, it impacts cellular metabolism by altering the production of inflammatory mediators .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to cysteinyl leukotriene receptors, specifically CysLT1 and CysLT2. This binding inhibits the action of leukotrienes C4, D4, and E4, preventing them from activating their respective receptors. The inhibition of these receptors leads to a decrease in the inflammatory response and bronchoconstriction. This compound’s antagonistic action is competitive, meaning it competes with leukotrienes for binding to the receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although its potency may diminish with prolonged exposure. In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, particularly in reducing inflammation and bronchoconstriction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and bronchoconstriction without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic effects. These findings highlight the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve the oxidation and conjugation of this compound, leading to the formation of inactive metabolites that are excreted via the urine and feces. The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can enhance its therapeutic effects but also poses a risk of toxicity in certain tissues .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and cell membranes, where it interacts with cysteinyl leukotriene receptors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. These modifications ensure that this compound reaches its intended site of action, enhancing its efficacy in blocking leukotriene-mediated responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulukast involves a base-catalyzed nucleophilic substitution reaction (Sn2) between a diene epoxide and methyl 3-thiopropionate in methanol. This reaction yields a protected analogue of this compound. The protecting groups are then removed using an acid ion exchange resin followed by base hydrolysis in a methanol-water mixture .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sulukast undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a model compound to study cysteinyl leukotriene receptor antagonism.

Biology: Investigated for its effects on leukotriene-mediated biological processes.

Medicine: Primarily researched for its therapeutic potential in treating asthma and other respiratory diseases.

Industry: Utilized in the development of inhaled medications for respiratory conditions.

Comparison with Similar Compounds

Montelukast: Another cysteinyl leukotriene receptor antagonist used for asthma treatment.

Zafirlukast: Similar to Montelukast, used for managing asthma symptoms.

Comparison:

Sulukast vs. Montelukast: Both compounds act on the same receptor, but this compound has a different chemical structure, which may influence its pharmacokinetic properties and efficacy.

This compound vs. Zafirlukast: While both are leukotriene receptor antagonists, their chemical structures and specific receptor binding affinities differ, leading to variations in their clinical effects and side effect profiles

This compound’s unique chemical structure and receptor binding properties make it a valuable compound for research and therapeutic applications, particularly in the field of respiratory diseases.

Properties

IUPAC Name |

3-[(1S,2R,3E,5Z)-1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(33-18-17-23(30)31)24(32)20-14-13-15-21(19-20)25-26-28-29-27-25/h10-16,19,22,24,32H,2-9,17-18H2,1H3,(H,30,31)(H,26,27,28,29)/b11-10-,16-12+/t22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHOSUPSOWQQCB-AFOLHBCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC(C(C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\C=C\[C@H]([C@H](C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98116-53-1 | |

| Record name | Sulukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098116531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M652A5186T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)